molecular formula C11H15N3 B13521119 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine

4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine

Cat. No.: B13521119
M. Wt: 189.26 g/mol
InChI Key: AGDFXORUIOHNMW-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug development .

Chemical Reactions Analysis

Types of Reactions

4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine is unique due to its specific structure, which combines the imidazo[1,2-a]pyridine core with a butan-2-amine side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylbutan-2-amine

InChI

InChI=1S/C11H15N3/c1-9(12)5-6-10-8-14-7-3-2-4-11(14)13-10/h2-4,7-9H,5-6,12H2,1H3

InChI Key

AGDFXORUIOHNMW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CN2C=CC=CC2=N1)N

Origin of Product

United States

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